

Application Notes & Protocols: Peptide Deformylase (PDF) Inhibitor Assay

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Compound of Interest		
Compound Name:	fr198248	
Cat. No.:	B1241017	Get Quote

Introduction

Peptide deformylase (PDF) is an essential bacterial metalloenzyme that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This step is vital for subsequent processing by methionine aminopeptidase and the formation of functional proteins. Due to its essentiality in bacteria and its absence in the cytoplasm of mammalian cells, PDF is a compelling target for the development of novel antibacterial agents.

These application notes provide a comprehensive protocol for conducting a peptide deformylase inhibitor assay. The described method is a continuous spectrophotometric assay coupled with formate dehydrogenase (FDH). This robust and widely used assay allows for the determination of the inhibitory potential of compounds against PDF.

Disclaimer on FR198248

Initial interest was expressed in an assay for "FR198248" as a peptide deformylase inhibitor. However, a thorough review of the scientific literature and chemical databases indicates that FR198248, chemically identified as 4-Methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, is reported as an anti-influenza agent isolated from Aspergillus terreus[1]. There is currently no scientific evidence to suggest that FR198248 acts as a peptide deformylase inhibitor. Therefore, the following protocol is a general method for assessing the activity of potential peptide deformylase inhibitors.



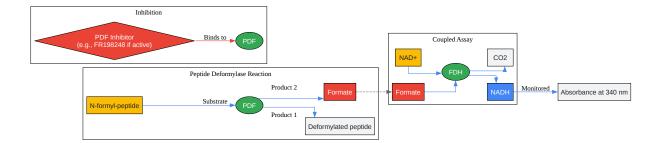
Principle of the Assay

The enzymatic activity of peptide deformylase is measured using a coupled-enzyme assay. PDF catalyzes the deformylation of a substrate, typically N-formyl-L-methionyl-L-alanyl-L-serine (fMAS), releasing formate as a product. The formate is then oxidized by formate dehydrogenase (FDH) in the presence of nicotinamide adenine dinucleotide (NAD+). This oxidation reaction reduces NAD+ to NADH, which results in an increase in absorbance at 340 nm. The rate of this absorbance increase is directly proportional to the PDF activity. An inhibitor of PDF will decrease the rate of NADH production.

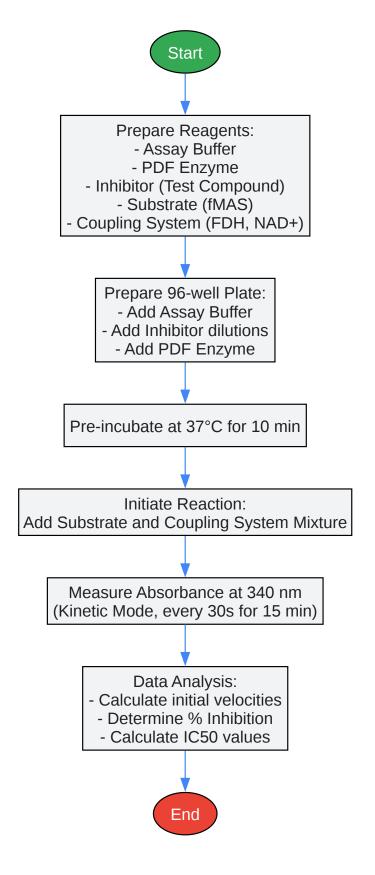
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general workflow for the peptide deformylase inhibitor assay.









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References

- 1. FR-198248 | C9H10O5 | CID 9815565 PubChem [pubchem.ncbi.nlm.nih.gov]
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